molecular formula C21H35NO4S3 B2765678 N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate CAS No. 925232-64-0

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate

Cat. No. B2765678
CAS RN: 925232-64-0
M. Wt: 461.69
InChI Key: HKWLQDYVQCZTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate (NSC-2-DTMP) is a novel type of reagent that has recently been developed for use in various scientific research applications. NSC-2-DTMP is a reactive, water-soluble thiol that is derived from the succinimidyl ester of dodecylthiocarbonothioylthio-2-methylpropionate. This reagent is highly reactive and can be used for a variety of applications, including the synthesis of peptides, proteins, and other biomolecules. NSC-2-DTMP is a useful tool for researchers in a variety of fields, as it is a versatile and highly reactive reagent.

Scientific Research Applications

Protein Labeling and Crosslinking

This compound is commonly used in the field of proteomics for labeling proteins. It facilitates the attachment of various probes to proteins, which is essential for studying protein interactions, structures, and functions. The reactive ester group of the compound targets the amine groups on proteins, forming stable amide bonds .

Antibody-Enzyme Conjugation

In immunology, the compound is utilized to create antibody-enzyme conjugates. These conjugates are pivotal in enzyme-linked immunosorbent assays (ELISAs) and other diagnostic techniques. The compound’s ability to link antibodies to enzymes like horseradish peroxidase enhances the detection sensitivity of these assays .

Drug Delivery Systems

Researchers are exploring the use of this compound in drug delivery systems. Its ability to form reversible disulfide bonds makes it a candidate for creating stimuli-responsive drug carriers that can release their payload under specific conditions, such as the presence of reducing agents in the target tissue .

Surface Modification of Nanoparticles

The compound is instrumental in modifying the surface of nanoparticles to improve their biocompatibility and functionality. By attaching to the surface of nanoparticles, it can introduce functional groups that are crucial for further bioconjugation, targeting, or drug loading .

Preparation of Immunotoxins

Immunotoxins are molecules that combine the cell-targeting capabilities of antibodies with the cell-killing ability of toxins. This compound is used to link these two components, creating a targeted therapeutic agent for cancer treatment and other diseases .

Hapten Carrier Conjugation

In vaccine development, the compound is used to conjugate small molecules, known as haptens, to larger carrier proteins. This process is essential for the immune system to recognize and mount a response against otherwise non-immunogenic substances .

Mechanism of Action

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO4S3/c1-4-5-6-7-8-9-10-11-12-13-16-28-20(27)29-21(2,3)19(25)26-22-17(23)14-15-18(22)24/h4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWLQDYVQCZTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate

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